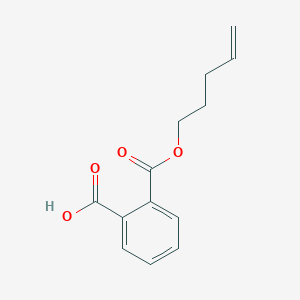

Monopent-4-enyl phthalate

Description

Overview of Phthalate (B1215562) Ester Chemistry and Applications

Phthalate esters, or dialkyl or alkyl/aryl esters of phthalic acid, are synthesized by the esterification of phthalic anhydride (B1165640) with one or two alcohol molecules. mst.dk This process results in a diverse family of compounds with varying alkyl chain lengths, which in turn dictates their physical and chemical properties and, consequently, their applications. Low-molecular-weight phthalates are often found in personal care products, fragrances, and some coatings, while high-molecular-weight phthalates are predominantly used in flexible polyvinyl chloride (PVC) products like vinyl flooring, cables, and some medical devices. iloencyclopaedia.org

The utility of phthalates stems from their ability to be physically mixed with plastic polymers rather than chemically bound. nih.gov This non-covalent bonding allows them to impart flexibility but also facilitates their leaching, migration, and volatilization into the environment over time as products age and degrade. nih.gov

Formation of Phthalate Monoesters as Key Metabolites

Once phthalate diesters enter a biological system, they are typically rapidly metabolized. The initial and most significant metabolic step is the hydrolysis of one of the ester linkages by carboxylesterases, primarily in the gut and other tissues, to form a phthalate monoester and an alcohol. nih.gov These monoesters are considered the primary and often the most biologically active metabolites of phthalates. nih.govtandfonline.com

Further metabolism can occur, including oxidation of the remaining alkyl chain and conjugation with molecules like glucuronic acid, which increases their water solubility and facilitates their excretion, primarily in urine. nih.gov The specific monoester formed is dependent on the parent phthalate diester. For instance, the metabolism of Dipent-4-enyl phthalate results in the formation of Monopent-4-enyl phthalate.

Significance of this compound in Environmental and Biological Systems

The environmental and biological significance of this compound is not well-documented in scientific literature. As the primary metabolite of Dipent-4-enyl phthalate, its presence in environmental matrices or biological samples would be indicative of exposure to the parent compound. core.ac.uk The environmental fate of phthalate monoesters, in general, is an area of active research. They are known to be degradation products of phthalate diesters in the environment, formed through microbial activity. core.ac.uk

While some studies have investigated the ecotoxicity and biodegradation of various phthalate monoesters, specific data for this compound is scarce. researchgate.net Generally, the toxicity of phthalate monoesters can vary depending on the length and structure of the alkyl chain. researchgate.net Given the unsaturated nature of its pentenyl group, this compound possesses a chemical structure that could potentially interact with biological systems, but specific studies to confirm this are lacking.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape reveals a significant knowledge gap concerning this compound. The majority of phthalate research has concentrated on high-production-volume phthalates and their corresponding monoester metabolites, such as those derived from di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP). iwaponline.comnih.gov

Research Objectives and Scope of Academic Inquiry for this compound

Future academic inquiry into this compound should be multi-faceted, addressing the current knowledge gaps. Key research objectives would include:

Synthesis and Characterization: The development of a reliable method for the synthesis of Dipent-4-enyl phthalate and its subsequent hydrolysis to produce an analytical standard of this compound is a critical first step. researchgate.net This would enable its quantification in various matrices.

Analytical Method Development: Establishing sensitive and specific analytical methods, likely utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection and quantification of this compound in environmental samples (water, soil, sediment) and biological tissues (urine, blood). chromatographyonline.com

Environmental Occurrence and Fate: Conducting studies to determine the presence and concentration of this compound in the environment. Investigating its persistence, mobility, and degradation pathways under various environmental conditions would also be crucial. mst.dk

Toxicological Assessment: Performing in vitro and in vivo studies to evaluate the potential biological activity and toxicity of this compound. This would involve assessing its potential for endocrine disruption and other adverse health effects, drawing comparisons with other known phthalate monoesters. researchgate.net

Addressing these research objectives will be essential to build a comprehensive understanding of this compound and its potential relevance to environmental and human health.

Structure

3D Structure

Properties

Molecular Formula |

C13H14O4 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

2-pent-4-enoxycarbonylbenzoic acid |

InChI |

InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h2,4-5,7-8H,1,3,6,9H2,(H,14,15) |

InChI Key |

HYCQCFCIEMXEMJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCOC(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Monopent 4 Enyl Phthalate

Established Synthetic Routes for Monopent-4-enyl Phthalate (B1215562)

The primary and most established method for the synthesis of monopent-4-enyl phthalate is through the esterification of phthalic anhydride (B1165640) with 4-penten-1-ol (B13828). This reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the monoester.

Esterification Reactions for Monoester Formation

The reaction between phthalic anhydride and an alcohol, such as 4-penten-1-ol, is a well-documented method for producing monoesters. asianpubs.org This process is typically carried out by heating a mixture of the two reactants. The reaction is a nucleophilic acyl substitution where the alcohol attacks a carbonyl group of the phthalic anhydride. This leads to the opening of the anhydride ring to form the corresponding monoester. acs.orgresearchgate.netnih.govmdpi.com The formation of the monoester is generally a fast and often spontaneous reaction that can proceed even without a catalyst, although catalysts can be used to increase the reaction rate and yield. researchgate.netscribd.com

The general reaction is as follows:

Phthalic Anhydride + 4-Penten-1-ol → this compound

Various solvents can be used for this reaction, including benzene (B151609), toluene (B28343), or xylene, often under reflux conditions. asianpubs.org Direct condensation by heating the reactants together without a solvent is also a viable method. asianpubs.org

Strategies for Regioselective Synthesis

Achieving regioselectivity in the synthesis of this compound is critical to avoid the formation of the diester, dipent-4-enyl phthalate. The formation of the monoester is the initial and rapid step in the esterification of phthalic anhydride. researchgate.net To favor the formation of the monoester, the reaction conditions can be controlled. One common strategy is to use a stoichiometric amount of the alcohol (4-penten-1-ol) relative to the phthalic anhydride or a slight excess of the anhydride. google.com

Controlling the reaction temperature and time is also crucial. The initial ring-opening to form the monoester is often exothermic and occurs at lower temperatures, while the subsequent esterification to form the diester typically requires higher temperatures and the removal of water. scribd.comgoogle.com By maintaining the reaction at a moderate temperature and for a limited duration, the formation of the monoester can be maximized. For instance, reacting phthalic anhydride with an alcohol at temperatures around 100°C for a few hours has been shown to yield the monoester cleanly. asianpubs.org

Development of Novel Synthetic Approaches for this compound

Recent advancements in chemical synthesis have focused on developing more environmentally friendly and efficient methods for producing chemicals. These principles are applicable to the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this can be achieved in several ways:

Use of Greener Solvents: Traditional solvents like benzene and toluene are effective but pose environmental and health risks. Greener alternatives such as dibasic esters (DBEs) or ionic liquids can be employed. ias.ac.inrsc.orgrsc.org Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also emerging as environmentally benign reaction media. researchgate.netacs.org 4-Penten-1-ol itself has been investigated as a biobased solvent, suggesting that running the reaction in a large excess of the alcohol could be a greener, solvent-free approach. medchemexpress.commedchemexpress.com

Eco-friendly Catalysts: While the monoesterification can proceed without a catalyst, using a reusable and non-toxic catalyst can improve efficiency. Solid acid catalysts, such as zeolites or sulfated zirconia, can be used. ias.ac.in Functionalized ionic liquids can also act as both solvent and catalyst, simplifying the process. ias.ac.in

High-Yield and Scalable Production Methods

For industrial applications, high-yield and scalable production methods are essential. The traditional batch esterification process can be optimized for larger scales. Continuous flow reactors offer several advantages over batch reactors, including better temperature control, improved safety, and potentially higher yields due to precise control over reaction parameters.

The use of efficient catalysts is also key to achieving high yields. While strong mineral acids like sulfuric acid are effective, they can cause side reactions and product discoloration. scribd.com Tin, zirconium, or titanium-based catalysts are often used in industrial settings for the production of phthalate esters, offering high conversion rates. google.comgoogle.com Process optimization, including the efficient removal of the monoester from the reaction mixture to prevent further reaction to the diester, is also a critical factor in scalable production.

Isotopic Labeling and Derivatization for Mechanistic and Analytical Studies

Isotopic labeling and derivatization are important tools for studying the reaction mechanisms of this compound formation and for its analysis.

Isotopically labeled this compound can be synthesized for use as an internal standard in quantitative analysis or for mechanistic studies. This can be achieved by using isotopically labeled starting materials, such as deuterated or ¹³C-labeled 4-penten-1-ol or phthalic anhydride. For example, deuterium-labeled 4-penten-1-ol has been used in mechanistic studies of other reactions. acs.org

For analytical purposes, particularly for gas chromatography (GC) analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. The free carboxylic acid group in this compound makes it polar and less suitable for direct GC analysis. Common derivatization techniques include:

Silylation: Reacting the carboxylic acid group with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ester.

Alkylation: Converting the carboxylic acid to its methyl or ethyl ester using reagents like diazomethane (B1218177) or by extractive alkylation.

Acylation: Reaction with acylating agents to form an anhydride.

Synthesis of Deuterated this compound

The synthesis of isotopically labeled this compound, specifically deuterated forms, is critical for its use as an internal standard in quantitative analysis. A general and efficient synthetic route for producing deuterium-labeled phthalate esters has been described, which can be adapted for this compound. This method utilizes readily available and inexpensive deuterated starting materials to achieve high isotopic enrichment and chemical purity. nih.gov

A plausible synthetic pathway would start with a deuterated precursor, such as o-xylene-D10. nih.gov The synthesis would proceed through several steps to build the final this compound molecule with the deuterium (B1214612) labels incorporated into the benzene ring. The structures and the abundance of the isotopes in the final product are typically confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov The use of such labeled compounds is invaluable for accurately detecting and quantifying plasticizer residues in various environmental and biological samples. nih.gov

Derivatization for Enhanced Chromatographic and Spectrometric Detection

The analysis of phthalate monoesters like this compound often presents challenges due to their polarity and thermal instability, particularly in gas chromatography (GC). frontiersin.org To overcome these issues and enhance detection sensitivity and selectivity in both GC and liquid chromatography (LC) coupled with mass spectrometry (MS), chemical derivatization is a frequently employed strategy. ddtjournal.com

Derivatization modifies the chemical structure of the analyte to improve its analytical properties. For GC-MS analysis of phthalate monoesters, the primary goal is to increase volatility and thermal stability. This is often achieved by converting the polar carboxylic acid group into a less polar ester or ether. Silylating agents are commonly used for this purpose. For instance, N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) is a reagent used to derivatize phthalate metabolites. frontiersin.org The reaction with MTBSTFA replaces the acidic proton of the carboxyl group with a tert-butyldimethylsilyl (TBDMS) group, making the molecule more volatile and suitable for GC analysis.

In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be used to improve ionization efficiency, especially in electrospray ionization (ESI). ddtjournal.com By introducing a moiety that is readily ionizable, the sensitivity of the detection can be significantly increased. For compounds with functional groups that have low ionization efficiencies, such as hydroxyls or carboxyls under certain conditions, derivatization can introduce a chargeable group like a quaternary amine or a group that readily accepts a proton. ddtjournal.com While some methods aim to eliminate the need for derivatization by optimizing injection and chromatography parameters frontiersin.orgnih.gov, derivatization remains a powerful tool for achieving low detection limits in complex sample matrices. researchgate.net

The selection of a derivatization reagent depends on the analytical technique and the specific functional groups of the analyte. The table below summarizes common derivatization approaches for compounds similar to this compound.

| Analytical Technique | Purpose of Derivatization | Reagent Class | Example Reagent | Target Functional Group | Resulting Derivative |

| GC-MS | Increase volatility and thermal stability | Silylating Agents | N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) frontiersin.org | Carboxylic Acid | TBDMS Ester |

| LC-MS/MS | Enhance ionization efficiency | Reagents introducing a chargeable moiety | Phenyl isothiocyanate (PITC) nih.gov | Carboxylic Acid / Amine | PITC derivative |

| LC-MS/MS | Enhance ionization efficiency | Reagents for aldehydes/ketones | 2,4-dinitrophenylhydrazine (DNPH) ddtjournal.com | Carbonyl | Hydrazone |

Metabolic Pathways and Biotransformation of Monopent 4 Enyl Phthalate

Biotransformation of Parent Phthalates Leading to Monopent-4-enyl Phthalate (B1215562)

Monopent-4-enyl phthalate is not typically introduced directly into biological systems but is rather formed as a primary metabolite from the hydrolysis of a parent phthalate diester, presumably di(pent-4-enyl) phthalate. This initial step is a critical prerequisite for subsequent metabolic modifications.

Esterase-Mediated Hydrolysis in Environmental Microorganisms

In the environment, a diverse array of microorganisms possesses the enzymatic machinery to initiate the degradation of phthalate esters. frontiersin.org These microbes utilize extracellular and intracellular esterases to hydrolyze the ester bonds of the parent phthalate diester. nih.gov This enzymatic action cleaves one of the pent-4-enyl ester linkages, resulting in the formation of this compound and pent-4-en-1-ol. This process is a crucial first step in the environmental biodegradation of phthalates, converting the more lipophilic diester into a more water-soluble monoester, which can then be further metabolized by the microbial community. frontiersin.org The efficiency of this hydrolysis can be influenced by the structure of the phthalate's side chains. nih.gov

Intestinal and Hepatic Hydrolysis in Non-Human Organisms

Following ingestion by non-human organisms, parent phthalate diesters undergo hydrolysis primarily in the intestine and liver. nih.gov Intestinal lipases and esterases present in the gut lumen and mucosal cells are capable of hydrolyzing one of the ester bonds of the parent phthalate, leading to the formation of this compound. researchgate.net Any unhydrolyzed diester that is absorbed is then transported to the liver, where hepatic carboxylesterases continue the hydrolysis process. nih.gov This biotransformation is a detoxification mechanism, as the resulting monoester is generally more readily excreted than the parent diester. The rate and extent of this hydrolysis can vary between species.

Phase I and Phase II Biotransformation of this compound in Model Organisms

Once formed, this compound undergoes further metabolic changes, primarily through Phase I oxidation reactions followed by Phase II conjugation, to increase its polarity and facilitate its removal from the body. wikipedia.org

Oxidative Metabolism of the Pent-4-enyl Side Chain

The pent-4-enyl side chain of this compound is a key site for Phase I metabolic reactions, which are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comnews-medical.net These reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation.

Hydroxylation Reactions

The unsaturated pent-4-enyl side chain is susceptible to several hydroxylation reactions mediated by cytochrome P450 enzymes. news-medical.net One potential pathway is the epoxidation of the terminal double bond to form an epoxide. mdpi.comlibretexts.org This epoxide can then be hydrolyzed by epoxide hydrolases to form a diol. Another likely site of hydroxylation is the allylic position (the carbon atom adjacent to the double bond), which would result in the formation of a secondary alcohol. Hydroxylation can also occur at other positions along the alkyl chain, although this is generally less favored than at the activated allylic position. These hydroxylation reactions significantly increase the polarity of the molecule. youtube.com

Carboxylation and β-Oxidation Pathways

Following hydroxylation, the introduced alcohol groups can be further oxidized to aldehydes and then to carboxylic acids. nih.gov For instance, a primary alcohol formed at the terminal end of the side chain (if hydroxylation occurs there) can be oxidized to a carboxylic acid. This resulting carboxylated metabolite can then potentially enter the β-oxidation pathway, a process typically associated with fatty acid metabolism. nih.gov In this pathway, the side chain would be sequentially shortened by two-carbon units. This process would generate a series of progressively shorter, more polar metabolites, which can be more readily eliminated from the body. nih.gov The extent to which the pent-4-enyl side chain undergoes β-oxidation would depend on its structural suitability as a substrate for the enzymes of this pathway.

Interactive Data Tables

Table 1: Key Enzymes in the Metabolism of this compound

| Metabolic Step | Enzyme Class | Specific Enzymes (Examples) | Location | Function |

| Hydrolysis of Parent Diester | Esterases/Lipases | Carboxylesterases, Microbial Esterases | Intestine, Liver, Environmental Microorganisms | Cleavage of one ester bond to form this compound. |

| Side Chain Oxidation | Cytochrome P450 Monooxygenases | CYP1, CYP2, CYP3 families | Liver, other tissues | Introduction of hydroxyl groups (hydroxylation/epoxidation) on the pent-4-enyl side chain. |

| Further Oxidation | Dehydrogenases | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Cytosol, Mitochondria | Oxidation of hydroxyl groups to carboxylic acids. |

| Chain Shortening | β-Oxidation Enzymes | Acyl-CoA Synthetases, Acyl-CoA Dehydrogenases | Mitochondria, Peroxisomes | Sequential removal of two-carbon units from the carboxylated side chain. |

Table 2: Predicted Metabolites of this compound

| Metabolite | Metabolic Pathway | Description |

| This compound | Esterase-mediated hydrolysis | Primary metabolite formed from the parent diester. |

| Hydroxylated monopent-4-enyl phthalates | Cytochrome P450-mediated oxidation | Products of hydroxylation at various positions on the pent-4-enyl side chain, including epoxidation of the double bond. |

| Carboxylated monopent-4-enyl phthalates | Oxidation of hydroxylated metabolites | Metabolites with a carboxylic acid group on the side chain, formed by the action of dehydrogenases. |

| β-Oxidation products | β-Oxidation of carboxylated metabolites | A series of shorter-chain phthalate monoesters resulting from the sequential cleavage of the pent-4-enyl side chain. |

Conjugation Reactions of this compound

Glucuronidation Pathways

Glucuronidation is a major metabolic pathway for a wide range of xenobiotics, including phthalate monoesters. nih.govresearchgate.net This process involves the enzymatic transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the phthalate monoester. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. nih.gov The addition of the highly polar glucuronic acid group significantly increases the hydrophilicity of the phthalate monoester, making it more readily excretable in urine and bile. nih.govresearchgate.net

For phthalate monoesters, the glucuronide conjugate is formed at the carboxyl group of the phthalic acid moiety. While direct studies on this compound are lacking, research on other phthalate monoesters, such as mono-2-ethylhexyl phthalate (MEHP) and monobutyl phthalate (MBP), has demonstrated that glucuronidation is a significant route of detoxification and elimination. nih.govresearchgate.net It is therefore highly probable that this compound undergoes a similar glucuronidation pathway.

Table 1: General Scheme of Phthalate Monoester Glucuronidation

| Substrate | Enzyme | Cofactor | Product |

| Phthalate Monoester | UDP-glucuronosyltransferase (UGT) | UDP-glucuronic acid (UDPGA) | Phthalate Monoester Glucuronide |

Sulfation Pathways

Sulfation is another important Phase II conjugation reaction that contributes to the detoxification and elimination of xenobiotics. This pathway involves the transfer of a sulfonate group (SO3-) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate, a reaction catalyzed by sulfotransferase (SULT) enzymes. Similar to glucuronidation, sulfation increases the water solubility of the target compound, facilitating its excretion.

While glucuronidation is often the predominant conjugation pathway for many phthalate monoesters, sulfation can also play a role, particularly for certain monoesters or in specific tissues. The extent of sulfation versus glucuronidation can depend on factors such as the specific structure of the phthalate monoester, the animal species, and the tissue-specific expression of UGTs and SULTs. As with glucuronidation, specific data on the sulfation of this compound is not available. However, based on the general metabolic pathways of phthalates, it is plausible that this compound could be a substrate for SULT enzymes, leading to the formation of a sulfated conjugate.

Other Conjugation Mechanisms

Beyond glucuronidation and sulfation, other conjugation reactions could theoretically be involved in the metabolism of this compound, although they are generally considered minor pathways for phthalate monoesters. These could include conjugation with amino acids, such as glycine or taurine, or with glutathione. However, the scientific literature on phthalate metabolism predominantly focuses on glucuronidation and, to a lesser extent, sulfation as the primary routes of Phase II biotransformation. Further research would be needed to determine if other conjugation mechanisms are relevant for this compound.

Comparative Metabolism of this compound Across Non-Human Species

The metabolism of xenobiotics can vary significantly across different species, and understanding these differences is crucial for assessing environmental impact and extrapolating toxicological data. While specific comparative metabolic studies on this compound are not available, general principles of phthalate metabolism in microorganisms and aquatic organisms can provide insights into its likely fate in these species. A closely related compound, mono-n-pentenyl phthalate (MPeP), has been identified as a metabolite of di-n-pentyl phthalate (DPP) in rats. nih.gov

Microbial Degradation and Biotransformation

Microorganisms, particularly bacteria, play a critical role in the environmental degradation of phthalate esters. d-nb.infonih.gov The initial step in the microbial degradation of phthalate diesters is typically the hydrolysis of one or both ester bonds by enzymes such as esterases or lipases, resulting in the formation of the corresponding monoester and alcohol. nih.gov In the case of a parent diester that would yield this compound, the initial hydrolysis would release pent-4-en-1-ol.

Once the monoester is formed, further microbial degradation proceeds via two main pathways under aerobic and anaerobic conditions. nih.govresearchgate.net

Aerobic Degradation: Under aerobic conditions, the phthalate moiety is typically hydroxylated by dioxygenase enzymes, followed by decarboxylation to form protocatechuic acid. nih.govnih.gov This intermediate is then further metabolized through either ortho- or meta-ring cleavage pathways, ultimately leading to intermediates of central metabolism, such as acetyl-CoA and succinyl-CoA. nih.gov

Anaerobic Degradation: In the absence of oxygen, the degradation of the phthalate ring is initiated by the formation of a thioester with coenzyme A (CoA), followed by decarboxylation to benzoyl-CoA. nih.gov Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized through various pathways.

The alkenyl side chain of this compound (pent-4-enyl group) would also be subject to microbial metabolism, likely through pathways of fatty acid oxidation or other oxidative transformations. The presence of the double bond in the side chain may influence the rate and pathway of degradation compared to saturated alkyl phthalates.

Table 2: General Microbial Degradation Pathways for Phthalate Esters

| Condition | Initial Step | Key Intermediate | Final Products |

| Aerobic | Hydrolysis by esterases | Protocatechuic acid | Central metabolic intermediates |

| Anaerobic | Hydrolysis by esterases | Benzoyl-CoA | Central metabolic intermediates |

Aquatic Organism Metabolism (e.g., Fish, Invertebrates)

In aquatic organisms, phthalate esters are known to be taken up from the surrounding water and diet. researchgate.net Similar to mammals and microorganisms, the initial metabolic step is the hydrolysis of the diester to the monoester. researchgate.net The resulting monoesters, including potentially this compound, can then undergo further biotransformation and conjugation reactions to facilitate elimination.

The metabolism of phthalate monoesters in aquatic organisms can lead to the formation of more polar metabolites, which are then excreted. researchgate.net The efficiency of metabolism and elimination can vary significantly between different aquatic species, such as fish and invertebrates, and is influenced by factors like the species' enzymatic capabilities and the physicochemical properties of the specific phthalate ester. researchgate.net For instance, some studies have suggested that organisms at higher trophic levels may have a greater capacity to metabolize and eliminate phthalates. researchgate.net

The gills and liver are important sites of metabolism for xenobiotics in fish. nih.gov It is plausible that this compound would be metabolized in these tissues, undergoing oxidative reactions on its alkenyl side chain and conjugation of the phthalic acid moiety, similar to the pathways observed in other species. The toxicity of phthalate metabolites to aquatic organisms is also a consideration, as some monoesters have been shown to be more toxic than their parent diesters. nih.gov

Terrestrial Fauna Metabolism (e.g., Mammalian models excluding human)

In mammalian systems, the metabolism of phthalates generally follows a two-phase process. The initial step involves the hydrolysis of one of the ester linkages by carboxylesterases, primarily in the intestine and liver, to form the corresponding monoester, this compound (MPEP), and an alcohol. This monoester is the primary metabolite and is often more biologically active than the parent diester.

Following the formation of MPEP, the unsaturated pentenyl side chain is susceptible to further enzymatic modifications. The terminal double bond is a key site for oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Plausible metabolic pathways for the pentenyl chain include:

Epoxidation: The terminal double bond can be epoxidized to form an epoxide intermediate. This reactive epoxide can then be hydrolyzed by epoxide hydrolases to form a diol.

Hydroxylation: Direct hydroxylation of the allylic carbon atom (the carbon atom adjacent to the double bond) can occur, leading to the formation of an alcohol. Further oxidation of this alcohol could yield a ketone.

Omega (ω) and Omega-1 (ω-1) Oxidation: The terminal methyl group (ω) and the adjacent methylene group (ω-1) of the pentenyl chain can also undergo hydroxylation, followed by further oxidation to carboxylic acids.

These oxidized metabolites are more polar and water-soluble than the parent compound, facilitating their excretion. They can also undergo Phase II conjugation reactions, such as glucuronidation, where glucuronic acid is attached to hydroxyl or carboxyl groups, further increasing their water solubility and promoting their elimination from the body, primarily in the urine.

Table 1: Postulated Phase I Metabolites of this compound in Terrestrial Fauna

| Metabolite Name | Metabolic Reaction | Enzyme System |

| This compound (MPEP) | Hydrolysis of one ester bond | Carboxylesterases |

| Mono-(4,5-epoxypentyl) phthalate | Epoxidation of the terminal double bond | Cytochrome P450 |

| Mono-(4,5-dihydroxypentyl) phthalate | Hydrolysis of the epoxide | Epoxide Hydrolase |

| Mono-(3-hydroxypent-4-enyl) phthalate | Allylic hydroxylation | Cytochrome P450 |

| Mono-(3-oxopent-4-enyl) phthalate | Oxidation of the secondary alcohol | Alcohol/Aldehyde Dehydrogenase |

| Mono-(5-hydroxypent-3-enyl) phthalate | ω-Hydroxylation | Cytochrome P450 |

| Mono-(4-carboxypent-3-enyl) phthalate | Oxidation of the primary alcohol | Alcohol/Aldehyde Dehydrogenase |

Plant Uptake and Metabolic Fate

Plants can absorb phthalates from contaminated soil and water through their root systems researchgate.nettaylorfrancis.comminervamedica.it. The extent of uptake and translocation within the plant depends on the specific phthalate's physicochemical properties and the plant species researchgate.nettaylorfrancis.comminervamedica.it. Once absorbed, this compound would likely undergo metabolic transformations similar to those observed for other xenobiotics in plants nih.govmdpi.comresearchgate.net.

The initial metabolic step in plants is also expected to be the hydrolysis of the diester to the monoester, this compound (MPEP), catalyzed by plant carboxylesterases. This process has been observed for other phthalates in various plant species researchgate.netminervamedica.it.

The subsequent fate of the pentenyl side chain in plants is less defined but can be inferred from general plant xenobiotic metabolism mdpi.comresearchgate.net. Plants possess cytochrome P450 monooxygenases that can oxidize unsaturated aliphatic chains mdpi.com. Therefore, similar to mammalian metabolism, epoxidation and hydroxylation of the terminal double bond are plausible pathways.

Following these initial transformations, the resulting metabolites can undergo conjugation with endogenous molecules such as sugars (e.g., glucose) or amino acids. These conjugation reactions increase the water solubility of the metabolites and facilitate their sequestration in vacuoles or incorporation into cell wall components, effectively detoxifying the parent compound within the plant.

Table 2: Potential Metabolic Fate of this compound in Plants

| Process | Description | Potential Metabolites |

| Uptake | Absorption from soil and water via roots. | This compound |

| Phase I Metabolism | Hydrolysis of the ester bond and oxidation of the side chain. | This compound (MPEP), Hydroxylated and epoxidized MPEP derivatives |

| Phase II Metabolism | Conjugation with endogenous molecules. | Glucoside conjugates of MPEP and its oxidized metabolites. |

| Compartmentation | Sequestration in vacuoles or binding to cell wall components. | Bound residues |

Identification and Characterization of Novel this compound Metabolites

The identification and characterization of novel metabolites of this compound would require sophisticated analytical techniques, as these metabolites are typically present in complex biological matrices at low concentrations. A common approach involves in vitro studies using liver microsomes (for mammalian metabolism) or plant cell cultures, followed by in vivo studies in model organisms.

The analytical workflow for metabolite identification generally includes sample preparation, separation, detection, and structural elucidation.

Sample Preparation: This step aims to extract and concentrate the metabolites from the biological matrix (e.g., urine, liver tissue, plant extracts). Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed.

Separation: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques used to separate the various metabolites present in the extract.

Detection and Structural Elucidation: Mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) is the primary tool for detecting and identifying metabolites nih.gov. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of a metabolite. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information that aids in their identification nih.gov. Nuclear magnetic resonance (NMR) spectroscopy can also be used for the definitive structural elucidation of isolated metabolites.

In silico prediction tools can also be utilized to predict potential metabolites, which can then be targeted in the analytical screening process nih.gov. By comparing the mass spectra and chromatographic retention times of the suspected metabolites with those of synthesized authentic standards, their identity can be unequivocally confirmed.

Table 3: Analytical Techniques for the Identification and Characterization of Novel Metabolites

| Technique | Purpose | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Separation of metabolites in a liquid sample. | Retention time, which is characteristic of a specific compound. |

| Gas Chromatography (GC) | Separation of volatile metabolites. | Retention time. |

| Mass Spectrometry (MS) | Detection and identification of metabolites. | Molecular weight and elemental composition (with HRMS). |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites. | Fragmentation pattern, which provides structural information. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. | Detailed information about the chemical structure and stereochemistry. |

| In Silico Prediction Tools | Prediction of potential metabolic pathways and metabolites. | A list of candidate metabolites to target for analysis. |

Advanced Analytical Methodologies for Detection and Quantification of Monopent 4 Enyl Phthalate

Sample Preparation Techniques for Complex Environmental and Biological Matrices

Effective sample preparation is a critical first step to isolate Monopent-4-enyl phthalate (B1215562) from interfering components in matrices such as urine, blood, water, and soil, and to concentrate the analyte to a level suitable for instrumental analysis.

Several extraction techniques are employed to efficiently extract phthalate monoesters from various samples.

Solid-Phase Extraction (SPE): This is a widely used technique for the cleanup and concentration of phthalate metabolites from aqueous samples like urine and water. chromatographyonline.comepa.gov The process involves passing the liquid sample through a cartridge containing a solid adsorbent. For phthalate monoesters, reversed-phase C18 cartridges are commonly used. chromatographyonline.comresearchgate.net The analytes are retained on the sorbent while more polar interferences are washed away. The retained compounds are then eluted with a small volume of an organic solvent, such as acetonitrile (B52724) or ethyl acetate. chromatographyonline.comepa.gov Automated SPE systems can enhance reproducibility and throughput. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a conventional and robust method for extracting phthalates from aqueous and solid samples. nih.govmerckmillipore.com It involves partitioning the analyte between the sample and an immiscible organic solvent. For monoalkyl phthalates in aqueous samples, the sample is often acidified to protonate the carboxylic acid group, making the molecule less polar and more extractable into an organic solvent like hexane (B92381) or ethyl acetate. nih.govrestek.com Challenges with LLE include the potential for emulsion formation and the use of larger volumes of organic solvents. nih.gov However, automated LLE platforms are being developed to improve efficiency and reduce solvent consumption. oregonstate.edu

Microextraction Techniques: These methods are miniaturized versions of LLE that offer advantages such as reduced solvent consumption, lower cost, and higher enrichment factors.

Dispersive liquid-liquid microextraction (DLLME): This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution with a large surface area for rapid extraction of the analyte into the fine droplets of the extraction solvent. shimadzu.com

Air-assisted liquid-liquid microextraction (AALLME): A variation of DLLME, AALLME uses a syringe to repeatedly draw and expel the sample and a small volume of extraction solvent, creating a dispersion without the need for a disperser solvent. lcms.cz

The selection of the extraction method depends on the sample matrix, the required detection limit, and the available instrumentation.

| Extraction Method | Principle | Common Solvents/Sorbents | Typical Application | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. | C18, Polymeric Sorbents | Urine, Water, Beverages | High recovery, Good selectivity, Amenable to automation | Can be costly, Potential for sorbent-analyte interactions |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Hexane, Ethyl Acetate, Dichloromethane | Water, Coffee, Biological fluids | Robust, High sample capacity | Large solvent volume, Emulsion formation, Labor-intensive |

| Microextraction (e.g., DLLME, AALLME) | Miniaturized LLE with enhanced surface area. | Chlorinated solvents, High-density solvents | Aqueous samples | Low solvent use, Fast, High enrichment factor | Small sample volume, Matrix-dependent efficiency |

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, can significantly impact the accuracy and precision of mass spectrometry-based detection. shimadzu.com Several strategies are employed to minimize these effects:

Effective Sample Cleanup: Thorough sample preparation using techniques like SPE is the first line of defense to remove a significant portion of interfering matrix components. Current time information in Bangalore, IN.

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte of interest from matrix components is crucial. shimadzu.com

Use of Isotope-Labeled Internal Standards: This is one of the most effective ways to compensate for matrix effects. A stable isotope-labeled analog of Monopent-4-enyl phthalate would be added to the sample at the beginning of the preparation process. Since the internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects, allowing for accurate quantification. nih.gov

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to mimic the matrix effects observed in the actual samples, leading to more accurate quantification. gcms.cz

Standard Addition: This involves adding known amounts of the analyte to aliquots of the sample. By extrapolating the results, the original concentration of the analyte in the sample can be determined, effectively compensating for matrix effects.

| Strategy | Description | Applicability |

| Sample Cleanup | Removal of interfering substances using techniques like SPE. | Universally applicable for complex matrices. |

| Optimized Chromatography | Achieving baseline separation of the analyte from matrix components. | Essential for all chromatographic methods. |

| Isotope-Labeled Internal Standards | Addition of a labeled analog of the analyte to samples and standards. | Gold standard for mass spectrometry-based quantification. |

| Matrix-Matched Calibration | Preparation of calibration standards in a blank sample matrix. | Useful when a representative blank matrix is available. |

| Standard Addition | Spiking the sample with known concentrations of the analyte. | Effective for individual samples with unique matrices. |

Chromatographic Separation Techniques

Chromatography is the core analytical technique for separating this compound from other compounds in the prepared sample extract prior to its detection and quantification.

HPLC, particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), is a powerful tool for the analysis of phthalate monoesters. chromatographyonline.com

Stationary Phase: Reversed-phase columns, such as C18, are most commonly used for the separation of phthalate metabolites. researchgate.net These columns provide good retention and separation based on the hydrophobicity of the analytes.

Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of a polar solvent (e.g., water with a modifier like acetic acid or ammonium (B1175870) acetate) and gradually increasing the proportion of a non-polar organic solvent (e.g., acetonitrile or methanol). This allows for the effective separation of a wide range of compounds with different polarities.

Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity. chromatographyonline.com Detection is usually performed in negative ion mode, monitoring the deprotonated molecule [M-H]⁻ as the precursor ion and specific fragment ions for quantification and confirmation.

A typical HPLC method for a phthalate monoester would involve a C18 column and a gradient of water and acetonitrile, both containing a small amount of acetic acid to ensure the analyte is in its protonated form for better retention and ionization.

| HPLC Parameter | Typical Conditions for Phthalate Monoester Analysis | Reference |

| Column | Reversed-phase C18, 2.1-4.6 mm I.D., 50-150 mm length, <5 µm particle size | |

| Mobile Phase A | Water with 0.1% Acetic Acid or 10 mM Ammonium Acetate | |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Acetic Acid | |

| Flow Rate | 0.2 - 0.5 mL/min | |

| Gradient | Start with a low percentage of B, increase to a high percentage over 10-15 min | |

| Detector | Tandem Mass Spectrometer (MS/MS) in Negative ESI mode | chromatographyonline.com |

Gas chromatography, especially coupled with mass spectrometry (GC-MS), is another primary technique for phthalate analysis. shimadzu.com Since monoalkyl phthalates like this compound are not sufficiently volatile for direct GC analysis, a derivatization step is required to convert the polar carboxylic acid group into a more volatile ester or silyl (B83357) ether.

Derivatization: The most common derivatization agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or methylating agents like trimethylsilyldiazomethane. restek.com This step increases the volatility and thermal stability of the analyte.

Stationary Phase: Non-polar or mid-polar capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), are commonly used for the separation of derivatized phthalates. shimadzu.com

Detection: Mass spectrometry is the most common detector, providing both quantitative data and structural information for confirmation. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte. restek.com

While less common than HPLC and GC for the analysis of phthalate metabolites, ion chromatography (IC) has potential applications. Specifically, IC could be used for the separation of the anionic form of this compound from other anionic species in the sample. Research has shown the utility of graphitized carbon stationary phases in IC for the separation of inorganic anions, and similar principles could be applied to organic anions like phthalate monoesters. nih.gov However, the widespread application of IC for this specific purpose is not well-documented, with HPLC and GC remaining the predominant techniques.

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS) is a cornerstone for the analysis of phthalate monoesters due to its exceptional sensitivity and specificity. It allows for the determination of the molecular weight and the elucidation of the chemical structure of target analytes.

Tandem mass spectrometry (MS/MS) is a powerful technique for quantifying trace levels of specific compounds in complex mixtures. researchgate.net It involves multiple stages of mass analysis, typically by coupling two mass analyzers in series. The first stage selects the precursor ion (the ionized molecule of interest), which is then fragmented through collision-induced dissociation. The second stage analyzes the resulting product ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides a highly selective and sensitive detection method. chromatographyonline.com

For this compound, the precursor ion would be the deprotonated molecule [M-H]⁻ in negative ionization mode or the protonated molecule [M+H]⁺ in positive mode. The fragmentation would typically involve the characteristic loss of the pentenyl side chain or cleavage of the phthalic anhydride (B1165640) moiety. researchgate.net The selection of specific precursor-to-product ion transitions significantly reduces background noise, enhancing the signal-to-noise ratio and allowing for low limits of quantification (LOQ), often in the parts-per-billion (ppb) or ng/mL range. chromatographyonline.comwaters.com

Research Findings: Studies on similar phthalate monoesters, such as monoethyl phthalate (MEP) and monobutyl phthalate (MBP), consistently employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification in biological and environmental samples. chromatographyonline.comnih.gov These methods achieve limits of detection ranging from 0.01 to 0.5 µg/L. nih.gov The high selectivity of MS/MS minimizes interference from the sample matrix, which is crucial for accurate quantification. researchgate.net

Table 1: Example MRM Transitions for Phthalate Monoester Analysis This table illustrates typical ion transitions used in the analysis of common phthalate monoesters, which serves as a model for developing a method for this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Monoethyl Phthalate (MEP) | 193.0 | 121.0 | Negative |

| Monobutyl Phthalate (MBP) | 221.0 | 121.0 | Negative |

| Monobenzyl Phthalate (MBzP) | 255.0 | 121.0 | Negative |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with a mass error of less than 5 parts per million (ppm). This capability allows for the determination of the elemental composition of an analyte, offering a high degree of confidence in its identification. nih.gov Techniques like Quadrupole-Time of Flight (Q-TOF) or Orbitrap HRMS are used for this purpose. nih.govmdpi.com

For this compound, HRMS can distinguish the target compound from other isobaric interferences—compounds that have the same nominal mass but different elemental formulas. This is particularly valuable in non-targeted screening or when reference standards are unavailable. nih.gov The combination of accurate mass data for both the precursor ion and its fragment ions further solidifies structural confirmation. sannova.net Modern HRMS instruments offer excellent sensitivity, rivaling that of triple quadrupole instruments, especially when analyzing complex biological molecules or when multiple fragments are needed for confirmation. sannova.net

Research Findings: HRMS methods have been successfully developed for the analysis of various plasticizers, including phthalates and their alternatives, in complex matrices like soil. nih.gov These methods provide not only quantification but also the ability to perform suspect and non-targeted screening for other related compounds. nih.gov The high resolving power of instruments like the Q-Exactive Orbitrap (resolutions up to 70,000 FWHM) is crucial for separating analyte signals from matrix background. mdpi.com

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary or reference method for achieving the highest accuracy and precision in quantitative analysis. researchgate.net The technique involves adding a known quantity of a stable, isotopically labeled version of the target analyte (e.g., containing ¹³C or ²H) to the sample before any extraction or cleanup steps. nih.goviaea.org

This isotopically labeled internal standard behaves almost identically to the native analyte throughout the entire analytical process, including extraction, derivatization, and ionization. nih.gov By measuring the ratio of the native analyte to the labeled standard in the final mass spectrometric analysis, any losses during sample preparation or fluctuations in instrument response are effectively cancelled out. This makes IDMS particularly robust for correcting matrix effects and ensuring accurate quantification at trace levels. researchgate.netnih.gov

Research Findings: IDMS coupled with LC-MS/MS is the standard method used by regulatory and research bodies like the Centers for Disease Control and Prevention (CDC) for the biomonitoring of phthalate metabolites in human samples. nih.gov The use of ¹³C₄- or D₄-labeled internal standards for various phthalate monoesters is a common practice that improves assay precision and accuracy. nih.govoiv.int The availability of deuterated standards for similar compounds, such as mono-n-pentyl phthalate-d4, demonstrates the feasibility of applying this superior quantification strategy to this compound. lgcstandards.com

Hyphenated Analytical Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex samples. chromatographytoday.com The combination of the separation power of chromatography with the specificity of mass spectrometry provides a powerful tool for both qualitative and quantitative analysis of compounds like this compound. actascientific.comajrconline.org

The most widely used hyphenated techniques for phthalate analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). ijpsjournal.com

LC-MS/MS: This is the predominant technique for analyzing phthalate monoesters. researchgate.net High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) separates the analytes in the liquid phase, which are then detected by a tandem mass spectrometer. chromatographyonline.comwaters.com This approach is ideal for polar, non-volatile compounds like phthalate monoesters, as it typically does not require chemical derivatization. chromatographyonline.com

GC-MS: Gas chromatography requires analytes to be volatile and thermally stable. While effective for phthalate diesters, monoesters like this compound contain a free carboxylic acid group, making them less volatile and prone to thermal degradation in the hot GC injector. researchgate.net To overcome this, a derivatization step, such as silylation (e.g., creating a TBDMS derivative), is often necessary to make the analyte suitable for GC analysis. nist.gov GC-MS can offer excellent chromatographic resolution. oiv.int

Research Findings: The development of hyphenated techniques has revolutionized impurity profiling and the analysis of trace contaminants. ajrconline.org LC-MS-based methods are frequently preferred for their ability to handle a wide range of compounds and for providing structural information through MS/MS or HRMS. researchgate.net The combination of multiple detection methods, such as LC-PDA-MS (Liquid Chromatography-Photodiode Array-Mass Spectrometry), can provide complementary data for comprehensive analysis. actascientific.com

Table 2: Comparison of Hyphenated Techniques for Phthalate Analysis

| Technique | Principle | Advantages for this compound | Limitations |

|---|---|---|---|

| LC-MS/MS | Separates compounds via liquid chromatography and detects using tandem mass spectrometry. chromatographytoday.com | High sensitivity and selectivity; no derivatization needed; robust for complex matrices. chromatographyonline.comwaters.com | Potential for matrix effects (can be corrected with IDMS). |

| GC-MS | Separates volatile compounds via gas chromatography and detects using mass spectrometry. ijpsjournal.com | High chromatographic resolution; extensive spectral libraries available for identification. | Requires chemical derivatization for polar monoesters; risk of thermal degradation. researchgate.netnist.gov |

| LC-HRMS | Couples liquid chromatography with high-resolution mass spectrometry. nih.gov | Provides accurate mass for high-confidence identification and elemental composition determination; enables non-targeted screening. nih.gov | Higher instrument cost; may have slightly lower quantitative throughput than triple quadrupole MS in some targeted applications. |

Quality Assurance and Quality Control (QA/QC) Protocols in this compound Analysis

Key QA/QC elements include:

Method Blanks/Procedural Blanks: These are samples (e.g., pure solvent) that are processed and analyzed in the same manner as the actual samples. github.io They are crucial for monitoring contamination introduced during the analytical procedure.

Calibration Standards: A series of solutions with known concentrations of the analyte are analyzed to generate a calibration curve, which is used to quantify the analyte in unknown samples. gcms.cz

Quality Control (QC) Samples: These are samples with a known concentration of the analyte, often prepared at low, medium, and high levels within the calibration range. They are analyzed alongside the unknown samples to assess the accuracy and precision of the method in real-time. nih.gov

Internal Standards: As discussed with IDMS, the use of isotopically labeled internal standards is a critical QC measure to correct for matrix effects and procedural variations. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Quality Assurance Project Plan (QAPP): This is a formal document that outlines the objectives of a project and the specific QA/QC procedures that will be followed to achieve the desired data quality. epa.govct.gov

Table 3: Essential QA/QC Protocols in Phthalate Analysis

| QA/QC Protocol | Purpose | Implementation Detail |

|---|---|---|

| Procedural Blank | Monitor for contamination from reagents, glassware, and lab environment. github.io | Analyze one blank with every batch of samples. Results should be below the LOQ. |

| Calibration Curve | Establish the relationship between instrument response and concentration for quantification. gcms.cz | Use a minimum of 5-7 concentration levels; correlation coefficient (r²) should be >0.99. researchgate.net |

| QC Samples | Verify the accuracy and precision of the analytical run. nih.gov | Analyze at least two levels (e.g., low and high) per batch. Accuracy should typically be within 85-115% of the true value. |

| Isotope-Labeled Internal Standard | Correct for matrix interference and variability in sample preparation and instrument response. nih.gov | Spike into every sample, blank, and standard before extraction. |

| Matrix Spike | Assess method accuracy by measuring the recovery of a known amount of analyte added to a real sample. | Analyze a spiked and unspiked sample from the batch. Recovery is calculated to evaluate matrix-specific bias. |

Environmental Occurrence, Distribution, and Transport of Monopent 4 Enyl Phthalate

Detection and Quantification of Monopent-4-enyl Phthalate (B1215562) in Environmental Compartments

Scientific data regarding the detection and quantification of Monopent-4-enyl phthalate is sparse and appears to be limited to specific environmental matrices.

Aquatic Environments (Surface Water, Groundwater, Sediment)

Comprehensive searches of available scientific literature and chemical databases did not yield specific data on the detection and quantification of this compound in aquatic environments such as surface water, groundwater, or sediment.

Terrestrial Environments (Soil, Dust)

The presence of this compound has been confirmed in terrestrial samples, specifically in soil. A study conducted in Patna, India, identified this compound in soil samples collected from various municipal wards. The analysis was performed using a Microwave-Assisted Extraction (MAE) technique followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization for identification. researchgate.net This finding indicates that this compound is an environmental contaminant present in soil, although data on its concentration levels were not detailed in the available summary. researchgate.net

Interactive Data Table: Detection of this compound in Soil

| Environmental Compartment | Location | Detection Method | Finding | Reference |

| Soil | Patna, India | Microwave-Assisted Extraction (MAE) and LC-MS/MS | Identified in soil samples from municipal wards. | researchgate.net |

Atmospheric Presence and Aerosol Partitioning

No specific information was found regarding the detection, quantification, or partitioning of this compound in the atmosphere or in atmospheric aerosols.

Environmental Fate Processes of this compound

Information on the specific environmental fate processes for this compound is not available in the reviewed scientific literature. General degradation pathways for phthalate esters involve biodegradation by microbes and photodegradation, but specific studies on this compound are lacking.

Biodegradation Kinetics and Pathways in Environmental Microbes

No studies detailing the biodegradation kinetics or specific metabolic pathways for this compound by environmental microbes were identified.

Photodegradation Mechanisms in Aquatic and Atmospheric Systems

There is no available information concerning the photodegradation mechanisms, rates, or byproducts of this compound in either aquatic or atmospheric environments.

Hydrolysis and Chemical Degradation

Phthalate esters are subject to abiotic degradation processes in the environment, primarily through hydrolysis, although this process is generally slow. researchgate.netresearchgate.net Hydrolysis involves the reaction of the ester with water, leading to the cleavage of the ester bond to form an alcohol and a carboxylic acid. researchgate.net For dialkyl phthalate esters (DPEs), this occurs in two steps: first, the DPE is hydrolyzed to a monoalkyl phthalate ester (MPE) and an alcohol; second, the MPE is hydrolyzed to phthalic acid and another alcohol. researchgate.net Since this compound is a monoester, its primary hydrolytic degradation pathway would be the cleavage of its single ester bond to yield phthalic acid and 4-penten-1-ol (B13828).

The rate of hydrolysis is significantly influenced by pH and temperature. researchgate.net The process is slowest at neutral pH and is catalyzed by both acidic and basic conditions. researchgate.netrsc.org Consequently, environmental half-lives for the hydrolysis of many parent dialkyl phthalates can be very long, ranging from years to millennia for some compounds under neutral conditions. researchgate.netrsc.org

However, the biodegradation of MPEs, the primary metabolites of DPEs, is considered a major route of elimination from the environment. rsc.orgrsc.orgnih.gov Studies on various MPEs in natural sediments have shown that they can be readily degraded by microorganisms. sfu.ca In both marine and freshwater sediments, the half-lives for a range of MPEs (from monoethyl to monodecyl) were found to be between 16 and 39 hours at 22°C, after an initial lag period. sfu.ca This rapid biodegradation is attributed to the wide occurrence of non-specific esterases in microorganisms. sfu.ca The degradation of MPEs is primarily a biological process, as abiotic loss is typically low. researchgate.net

The degradation process is initiated by the hydrolysis of the ester bond, leading to phthalic acid. nih.gov Under aerobic conditions, the resulting phthalic acid is typically converted by oxygenases to intermediates like protocatechuate, which then undergoes ring cleavage. nih.gov In anaerobic environments, a different pathway involving the activation to phthaloyl-coenzyme A (CoA) is utilized. nih.gov

Table 1: Biodegradation Half-Lives of Various Monoalkyl Phthalate Esters (MPEs) in Natural Sediments at 22°C

Source: Data extrapolated from findings on a range of MPEs in natural sediments. sfu.ca

Environmental Transport and Partitioning Mechanisms

The movement and distribution of this compound in the environment are governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and sediment.

Sorption to Organic Matter and Sediments

Sorption is a key process controlling the fate of phthalates in aquatic and terrestrial systems. nih.govsfu.ca Due to their hydrophobic nature, phthalates tend to partition from the aqueous phase onto particulate matter, such as organic matter in soil and sediments. nih.govsfu.ca The extent of this sorption is typically quantified by the organic carbon-normalized partition coefficient (Koc). nm.gov

For monophthalate esters (MPEs), sorption to sediment is a significant process that can reach equilibrium within 24 hours. sfu.ca The dissociation of the free carboxylic acid group on MPEs at typical environmental pH levels is a critical factor influencing their sorption behavior. sfu.ca Laboratory studies on nine different MPEs determined organic carbon-normalized sorption coefficients (Koc) ranging from 21 to 603 L/kg. sfu.ca Field-measured coefficients were found to be even greater. sfu.ca Generally, sorption increases with the length of the alkyl chain. sfu.ca

The sorption process for phthalates is often nonlinear and can include both reversible and irreversible components. nih.govresearchgate.net Besides partitioning into organic carbon, other mechanisms can contribute to sorption on natural sediments. nih.gov The presence of black carbon in sediments can also significantly contribute to the sorption of phthalates. nih.gov Given its structure as a monophthalate ester, this compound is expected to sorb to organic matter and sediments, limiting its mobility in the water column and soil.

Table 2: Organic Carbon-Normalized Sorption Coefficients (Koc) for Selected Monophthalate Esters (MPEs)

Source: Data from laboratory and field studies on nine MPEs. sfu.ca

Volatilization and Atmospheric Transport

Volatilization from soil or water surfaces is a potential transport pathway for phthalates to enter the atmosphere. mdpi.com This process is governed by a compound's vapor pressure and Henry's Law constant. mdpi.comcdc.gov Lighter, low-molecular-weight (LMW) phthalates, such as dimethyl phthalate (DMP) and diethyl phthalate (DEP), have higher vapor pressures and are more prone to volatilization compared to heavier, high-molecular-weight (HMW) phthalates. mdpi.com

However, even for LMW phthalates, volatilization from water can be a slow process, partly mitigated by their tendency to sorb to suspended solids. researchgate.net Environmental factors like higher temperatures can increase the rate of volatilization. mdpi.com Once in the atmosphere, phthalates can be transported over long distances. nih.gov Studies in the Arctic have detected various phthalates, suggesting that atmospheric transport and subsequent deposition is a significant process for their occurrence in remote regions. nih.gov As a relatively LMW phthalate, this compound would be expected to have some potential for volatilization and subsequent atmospheric transport, though likely less than the smallest phthalates like DMP.

Leaching and Runoff Potential

The potential for a phthalate to leach from soil into groundwater or be carried into surface waters via runoff depends on its water solubility and its tendency to sorb to soil particles. researchgate.netcdc.govpublish.csiro.au Phthalates are not chemically bound to the materials they are used in, such as plastics, and can be released into the soil through migration and leaching. researchgate.netresearchgate.netresearchgate.net

Compounds with lower soil adsorption coefficients (Koc) and higher water solubility are more mobile in soil and have a greater potential to leach. mdpi.com For instance, DEP and butyl benzyl (B1604629) phthalate (BBP), which have lower molecular weights, exhibit lower soil residuals compared to larger phthalates like di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP), which sorb more strongly and accumulate in soils. mdpi.com The leaching potential is also highly dependent on soil characteristics; transport is generally faster in soils with low organic carbon content. cdc.govpublish.csiro.au Since this compound is a monoester, its free carboxylic acid group will increase its water solubility compared to a corresponding diester, potentially increasing its leaching and runoff potential relative to dialkyl phthalates of similar size, though this would be counteracted by its sorption to organic matter.

Ecotoxicological Assessments and Environmental Risk Implications of Monopent 4 Enyl Phthalate

Ecotoxicity Studies on Terrestrial Organisms

Impact on Terrestrial Plants and Crop Health:Information regarding the phytotoxicity of Monopent-4-enyl phthalate (B1215562), including its uptake, translocation, and impact on the growth and health of terrestrial plants and crops, is not available. Research on other phthalates suggests potential for uptake by plants and subsequent impacts on growth.researchgate.netbohrium.com

Due to this critical data gap, a comprehensive and accurate ecotoxicological profile for Monopent-4-enyl phthalate cannot be constructed at this time. Further research is required to determine the specific environmental risks associated with this compound.

Toxicity to Soil Invertebrates (e.g., Earthworms)

These tests typically determine the median lethal concentration (LC50), which is the concentration of a substance that is lethal to 50% of the test population over a specified period (e.g., 48 hours for contact tests or 14 days for soil tests). nih.gov Research on various phthalates has indicated that they are generally less toxic to earthworms compared to other chemical classes like phenols. nih.gov Studies on phthalates such as Dimethyl phthalate (DMP), Diethyl phthalate (DEP), and Dibutyl phthalate (DBP) have shown that exposure can lead to significant reductions in biomass and affect reproduction by decreasing cocoon production and hatchability. researchgate.net

Table 1: Illustrative Data Format for Earthworm Toxicity Assessment This table presents a hypothetical structure for reporting toxicity data. Specific values for this compound are not available.

| Test Species | Exposure Duration | Endpoint | Value (mg/kg soil) |

| Eisenia fetida | 14 days | LC50 | Data not available |

| Eisenia fetida | 28 days | NOEC (Reproduction) | Data not available |

| Eisenia fetida | 28 days | LOEC (Growth) | Data not available |

NOEC: No Observed Effect Concentration; LOEC: Lowest Observed Effect Concentration

Mechanistic Ecotoxicology of this compound

Endocrine Disruption Mechanisms in Wildlife Models (non-human)

Phthalates are a well-established class of endocrine-disrupting chemicals (EDCs) that can alter the function of the endocrine (hormone) system, leading to adverse health effects in wildlife. svdcdn.comnih.gov The release of certain EDCs into the environment has been linked to negative impacts on various wildlife populations. svdcdn.com While specific research on the endocrine disruption mechanisms of this compound is not documented, the general mechanism for phthalates involves interference with hormone systems. nih.gov This can result in reproductive disorders, including altered fertility, reduced offspring viability, and modified reproductive anatomy. researchgate.net

In diverse wildlife models, from molluscs to amphibians and fish, exposure to different phthalates has been shown to affect reproduction and development. nih.gov For instance, some phthalates are considered anti-androgenic, meaning they can interfere with the synthesis of male hormones like testosterone. This disruption can permanently modify the organization and future function of the reproductive system, particularly when exposure occurs during embryonic development. researchgate.net Molluscs, crustaceans, and amphibians appear to be particularly sensitive to the endocrine-disrupting effects of these compounds. nih.gov

Oxidative Stress Responses in Ecotoxicological Models

Exposure to phthalates can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify these reactive products. nih.gov While studies specifically investigating this compound are lacking, research on other phthalates shows they can cause oxidative stress and cellular degenerative processes across various mammalian and ecotoxicological models. nih.govmdpi.com

The general mechanism involves an increase in intracellular ROS, which can overwhelm antioxidant cytoprotective systems. nih.gov This leads to an increase in oxidative damage markers, such as malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), which are indicators of lipid peroxidation and DNA damage, respectively. nih.gov Chronic exposure can lead to adverse effects in the reproductive, respiratory, and endocrine systems. nih.gov

Table 2: Common Biomarkers of Oxidative Stress

| Biomarker Category | Specific Marker | Biological Indication |

| Lipid Peroxidation | Malondialdehyde (MDA) | Damage to cellular membranes |

| Lipid Peroxidation | Thiobarbituric acid-reactive substances (TBARS) | General marker of lipid damage |

| DNA Damage | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Oxidative damage to DNA |

| Antioxidant Enzymes | Superoxide (B77818) Dismutase (SOD) | Defense against superoxide radicals |

| Antioxidant Enzymes | Catalase (CAT) | Decomposition of hydrogen peroxide |

Genotoxic and Mutagenic Potential in Environmental Indicator Species

The genotoxic potential of a chemical refers to its ability to damage the genetic information within a cell, causing mutations or instability, which can lead to detrimental effects. Some phthalates have been shown to exhibit genotoxicity in environmental indicator species. For example, studies on the earthworm Eisenia fetida have demonstrated that certain phthalate esters can have genotoxic effects. researchgate.net However, specific studies to determine the genotoxic and mutagenic potential of this compound in environmental species have not been identified in the reviewed literature.

Advanced Research Perspectives and Future Directions for Monopent 4 Enyl Phthalate Studies

Application of Omics Technologies in Environmental Monopent-4-enyl Phthalate (B1215562) Research

Omics technologies, which encompass the comprehensive analysis of large sets of biological molecules, are poised to revolutionize our understanding of how non-human organisms respond to Monopent-4-enyl phthalate exposure. These approaches provide a holistic view of the molecular perturbations that occur within an organism, offering insights into the mechanisms of toxicity.

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, can reveal how this compound exposure alters gene expression patterns. Studies on other phthalate metabolites, such as mono(2-ethylhexyl) phthalate (MEHP), have demonstrated significant changes in gene expression in various organisms. nih.gov For instance, research on placental cells has shown that MEHP can disrupt pathways related to the actin cytoskeleton, which is crucial for development and function. nih.gov

Future transcriptomic studies on this compound could involve exposing model non-human organisms, such as zebrafish or Daphnia magna, to environmentally relevant concentrations of the compound. High-throughput RNA sequencing (RNA-Seq) would then be used to identify differentially expressed genes (DEGs). Analysis of these DEGs can pinpoint the biological pathways most affected by the exposure. For example, researchers could investigate whether this compound, like other phthalates, impacts genes involved in endocrine function, reproductive development, or stress response pathways. nih.gov A hypothetical study design and potential findings are outlined in the table below.

Table 1: Hypothetical Transcriptomic Analysis of Zebrafish (Danio rerio) Embryos Exposed to this compound

| Parameter | Description |

| Model Organism | Zebrafish (Danio rerio) embryos |

| Exposure | 96-hour exposure to varying concentrations of this compound |

| Methodology | RNA-Seq of whole-embryo lysates |

| Potential Upregulated Pathways | Oxidative stress response, xenobiotic metabolism (Cytochrome P450 genes) |

| Potential Downregulated Pathways | Endocrine signaling (e.g., steroid hormone biosynthesis), developmental processes |

| Key Gene Targets for Analysis | esr1 (Estrogen Receptor 1), ar (Androgen Receptor), cyp1a (Cytochrome P450 1A) |

Such studies would provide a comprehensive catalog of the genes and pathways that are sensitive to this compound, offering valuable data for risk assessment.

Proteomics complements transcriptomics by analyzing the entire set of proteins in an organism. While transcriptomics shows which genes are being transcribed, proteomics reveals which proteins are actually being produced and are functional. Novel aptamer-based proteomic assays have been successfully used across multiple species, including non-human primates, to identify protein biomarkers of exposure to environmental stressors. nih.gov

In the context of this compound, proteomic studies could identify specific proteins whose expression levels change upon exposure. This could involve techniques like 2D-gel electrophoresis followed by mass spectrometry or more advanced methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC). For example, research on other chemicals has identified changes in the expression of proteins involved in metabolism, immune response, and cellular structure. nih.gov

Table 2: Potential Protein Biomarkers in Daphnia magna Following this compound Exposure